molecular formula C18H22N4O2 B1484260 N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide CAS No. 2206264-94-8

N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide

Cat. No.: B1484260
CAS No.: 2206264-94-8
M. Wt: 326.4 g/mol
InChI Key: IHMIGBJIBBSLRR-UHFFFAOYSA-N
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Description

N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-[(2,6-dimethylphenyl)carbamoylamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-11-7-5-8-12(2)15(11)19-17(23)21-22-18(24)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H2,19,21,23)(H2,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMIGBJIBBSLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NNC(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide typically involves the reaction of 2,6-dimethylphenylhydrazine with oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

  • N1,N2-Bis(2,6-dimethylphenyl)oxalamide

  • N1,N2-Bis(2,6-dimethylphenyl)hydrazine

Uniqueness: N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide is unique due to its specific structural features and reactivity profile. Compared to similar compounds, it may exhibit different chemical properties and biological activities, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide
Reactant of Route 2
N1,N2-Bis(2,6-dimethylphenyl)-1,2-hydrazinedicarboxamide

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